REACTION_CXSMILES
|
[CH3:1][C:2]1([NH:5][C:6]2[N:11]=[C:10]([S:12][CH3:13])[C:9]([C:14]([NH2:16])=[O:15])=[CH:8][N:7]=2)[CH2:4][CH2:3]1.C1(C2[O:25]N2S(C2C=CC=CC=2)(=O)=O)C=CC=CC=1.C(OCC)(=O)C>C(Cl)(Cl)Cl>[CH3:1][C:2]1([NH:5][C:6]2[N:11]=[C:10]([S:12]([CH3:13])=[O:25])[C:9]([C:14]([NH2:16])=[O:15])=[CH:8][N:7]=2)[CH2:4][CH2:3]1
|
Name
|
|
Quantity
|
305 mg
|
Type
|
reactant
|
Smiles
|
CC1(CC1)NC1=NC=C(C(=N1)SC)C(=O)N
|
Name
|
|
Quantity
|
502 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1N(O1)S(=O)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
25.6 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting pale yellow solution was stirred at ambient temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give crude product as a white solid
|
Type
|
STIRRING
|
Details
|
the slurry was stirred at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven for a few hours
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC1)NC1=NC=C(C(=N1)S(=O)C)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.952 mmol | |
AMOUNT: MASS | 242 mg | |
YIELD: PERCENTYIELD | 74.4% | |
YIELD: CALCULATEDPERCENTYIELD | 74.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |